Cas no 2229305-41-1 (1-(2-Chloro-5-methylphenyl)ethane-1,2-diol)

1-(2-クロロ-5-メチルフェニル)エタン-1,2-ジオールは、有機合成中間体として重要な化合物です。その分子構造は、芳香環にクロロ基とメチル基が置換した特徴的な骨格を持ち、1,2-ジオール官能基を有しています。この化合物は高い反応性を示し、医薬品や農薬の合成において有用な中間体として活用されます。特に、立体選択的反応における優れた特性を持ち、光学活性化合物の合成に適しています。また、安定性が高く、取り扱いが比較的容易である点も利点です。実験室規模から工業生産まで幅広い用途に対応可能な汎用性の高い化学物質です。

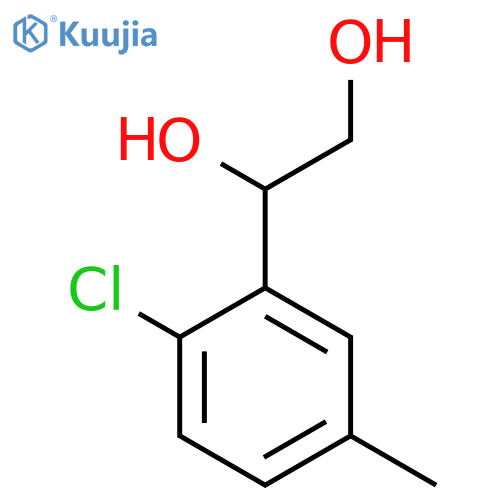

2229305-41-1 structure

商品名:1-(2-Chloro-5-methylphenyl)ethane-1,2-diol

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 2229305-41-1

- EN300-1980685

- 1-(2-chloro-5-methylphenyl)ethane-1,2-diol

- 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol

-

- インチ: 1S/C9H11ClO2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,11-12H,5H2,1H3

- InChIKey: IAMJBEUQRGAJPO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C)C=C1C(CO)O

計算された属性

- せいみつぶんしりょう: 186.0447573g/mol

- どういたいしつりょう: 186.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 40.5Ų

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980685-0.1g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 0.1g |

$904.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-5.0g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-0.5g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 0.5g |

$987.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-1.0g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-0.25g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 0.25g |

$946.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-2.5g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 2.5g |

$2014.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-10.0g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1980685-0.05g |

1-(2-chloro-5-methylphenyl)ethane-1,2-diol |

2229305-41-1 | 0.05g |

$864.0 | 2023-06-02 |

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2229305-41-1 (1-(2-Chloro-5-methylphenyl)ethane-1,2-diol) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量